4-(2-Hydroxyethyl)-3,5-dioxomorpholine
Description
4-(2-Hydroxyethyl)-3,5-dioxomorpholine is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features two ketone groups at positions 3 and 5 and a 2-hydroxyethyl substituent at position 4. Morpholine derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)morpholine-3,5-dione |
InChI |
InChI=1S/C6H9NO4/c8-2-1-7-5(9)3-11-4-6(7)10/h8H,1-4H2 |
InChI Key |
JLSSECPMBLCMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The table below summarizes key structural features of 4-(2-Hydroxyethyl)-3,5-dioxomorpholine and related compounds:
*Calculated based on structural analysis.
Key Observations :
- Morpholine vs. Piperazine : HEPES contains a piperazine ring (two nitrogen atoms) with a sulfonic acid group, enabling zwitterionic behavior, while this compound lacks ionic groups but includes ketones, enhancing polarity .
- Xanthine Core : Etophylline’s purine backbone confers biological activity (e.g., bronchodilation), unlike morpholine derivatives, which are typically synthetic intermediates .
- Phenolic Glycosides: and highlight hydroxyethylphenols (e.g., tyrosol) and glycosides, which are antioxidants but structurally distinct from heterocyclic derivatives .
Physicochemical Properties
| Property | This compound | HEPES | Etophylline |
|---|---|---|---|
| Water Solubility | Moderate (polar ketones, hydroxyethyl) | High (zwitterionic) | Low (non-ionic) |
| pKa (predicted) | ~6–8 (amine/ketone interactions) | 7.5 (sulfonic acid) | ~8–10 (xanthine) |
| Stability | Sensitive to hydrolysis (ketones) | High (buffer) | Moderate (oxidizes) |
Notes:
Key Differences :
- HEPES and phenolic compounds have well-established commercial uses, while this compound’s applications remain speculative, likely restricted to niche chemical synthesis.
Research Findings and Limitations
- Synthesis: The patent in describes hydroxyethylaminoethanol as a precursor, suggesting analogous routes for synthesizing the target compound.
- Stability Challenges : The dioxo groups in this compound may render it prone to degradation under acidic or basic conditions, necessitating stabilization strategies.
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